4-(3-Hydroxyphenyl)-2-hydroxypyridine
Description
4-(3-Hydroxyphenyl)-2-hydroxypyridine is a heterocyclic compound featuring a pyridine ring substituted with hydroxyl groups at positions 2 and 4. The 4-position is further substituted with a 3-hydroxyphenyl group. This structure confers unique physicochemical properties, including hydrogen-bonding capability and polarity, which influence solubility and reactivity.
Properties
IUPAC Name |
4-(3-hydroxyphenyl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-10-3-1-2-8(6-10)9-4-5-12-11(14)7-9/h1-7,13H,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUQMVYZCKACKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC(=O)NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682528 | |
| Record name | 4-(3-Hydroxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261988-92-4 | |
| Record name | 4-(3-Hydroxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxyphenyl)-2-hydroxypyridine typically involves the condensation of 3-hydroxybenzaldehyde with 2-hydroxypyridine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxyphenyl)-2-hydroxypyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Scientific Research Applications
4-(3-Hydroxyphenyl)-2-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxyphenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Isomers and Positional Analogs
- 3-(3-Hydroxyphenyl)-2-hydroxypyridine (CAS 1261988-84-4): This positional isomer differs in the placement of the hydroxyphenyl group (position 3 vs. 4 on the pyridine ring). Such isomerism can alter electronic distribution and intermolecular interactions.
- 5-(4-Hydroxyphenyl)-2-hydroxypyridine and 6-(4-Hydroxyphenyl)-2-hydroxypyridine : These analogs () demonstrate how substituent positioning on the pyridine ring influences properties. A 4-hydroxyphenyl group at position 5 or 6 may reduce planarity, impacting π-π stacking interactions critical for binding to biological targets .
Pyridine Derivatives with Functional Group Variations
- 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine : The addition of a fluorine atom and a carboxylic acid group enhances electronegativity and acidity. This derivative likely exhibits higher solubility in polar solvents compared to 4-(3-Hydroxyphenyl)-2-hydroxypyridine, making it more suitable for pharmaceutical formulations requiring aqueous compatibility .
- 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine (CAS 1261909-56-1) : Methoxy and methyl groups introduce steric hindrance and electron-donating effects, which could reduce reactivity in electrophilic substitution reactions compared to the hydroxyl-rich target compound .
Pyrimidine Analogs
- 4-(3-Hydroxyphenyl)-6-phenylpyrimidin-2-ol (Compound B, ): Although a pyrimidine derivative, this compound shares functional similarities with the target molecule. Cytotoxicity studies of such analogs reveal moderate activity against human cell lines, suggesting that hydroxylated aromatic systems may play a role in inducing oxidative stress .
Antimicrobial Activity
Hexahydroquinoline derivatives with chloro and nitro substituents () exhibit antimicrobial activity (MIC values: 12.5–50 µg/mL). While direct data for this compound are unavailable, its hydroxyl groups may improve water solubility, facilitating membrane penetration in bacterial cells. However, the lack of electronegative substituents (e.g., Cl, NO₂) could reduce potency compared to halogenated analogs .
Cytotoxicity
Pyrimidine derivatives like 4-(3-hydroxyphenyl)-6-phenylpyrimidin-2-ol (Compound B) show cytotoxicity via oxidative stress pathways. The target compound’s dual hydroxyl groups may similarly interact with cellular redox systems, though its pyridine core (vs. pyrimidine) might alter metabolic stability .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| This compound | C₁₁H₉NO₂ | 187.20 | Not reported | 2-OH, 4-(3-hydroxyphenyl) |
| 5-(4-Hydroxyphenyl)-2-hydroxypyridine | C₁₁H₉NO₂ | 187.20 | Not reported | 2-OH, 5-(4-hydroxyphenyl) |
| 4-(4-Carboxy-3-fluorophenyl)-2-hydroxypyridine | C₁₂H₈FNO₃ | 245.20 | Not reported | 2-OH, 4-(4-carboxy-3-fluorophenyl) |
| 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine | C₁₃H₁₃NO₂ | 215.25 | Not reported | 2-OH, 3-(4-methoxy-3-methylphenyl) |
- Solubility : Hydroxyl groups enhance water solubility, but bulky substituents (e.g., carboxy or methoxy groups) may counteract this effect.
- Acidity: The 2-hydroxypyridine moiety is weakly acidic (pKa ~6–8), while phenolic -OH groups (pKa ~10) contribute to pH-dependent behavior .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
